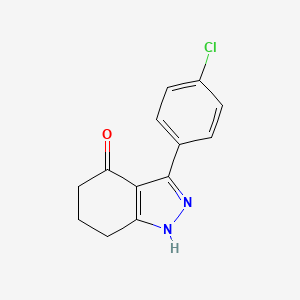

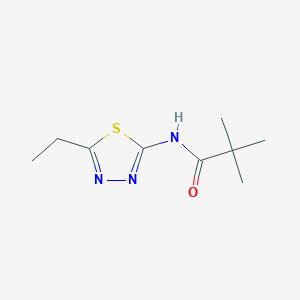

![molecular formula C12H19N2O3P B5505820 (4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis of pyridine aminophosphinic acids, including compounds similar to (4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid, involves the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate in the presence of bromotrimethylsilane (Boduszek, 2003).

- Another approach involves reacting corresponding pyridine aldehydes with primary amines and ethyl phenylphosphinate, or methylphosphinate, again using bromotrimethylsilane (Boduszek et al., 2006).

Molecular Structure Analysis

- The crystal structures of similar pyridinecarboxylates, including variants with morpholino groups, have been studied to understand their molecular configurations (Shalaby et al., 2014).

Chemical Reactions and Properties

- Pyridine aminophosphinic acids exhibit cleavage in aqueous, strong acid solutions, forming corresponding secondary amines (Boduszek et al., 2006).

- Morpholinyl-phosphinic acids have been evaluated for their pharmacological properties, but as requested, details on drug usage and side effects are excluded (Ong et al., 1998).

Physical Properties Analysis

- The compound's physical properties, such as solubility and crystalline structure, can be inferred from similar compounds. For example, the crystal structure of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates provides insights into the physical properties of related compounds (Shalaby et al., 2014).

Chemical Properties Analysis

- The chemical behavior of this compound can be deduced from its reactivity in various chemical reactions, such as its stability in different solvents and reaction conditions, as well as its potential to undergo cleavage or other transformations in specific environments (Boduszek et al., 2006).

Applications De Recherche Scientifique

Catalytic Applications

Nickel complexes with new bidentate phosphinito-pyridine ligands, which include structures related to "(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid", have shown promising applications in the catalytic oligomerization of ethylene. These complexes have been evaluated for their efficiency and selectivity, with activities reaching up to 50000 mol C2H4/(mol Ni).h, demonstrating significant potential in industrial polymer production processes (Speiser et al., 2004).

Material Science

In material science, derivatives of phosphinic acid have been used to hydrolytically dissolve and depolymerize cellulose in water at nearly neutral pH values. This process is facilitated by the introduction of hydrophilic tethers to phenylboronic acid derivatives, including morpholine substituted compounds. This innovative approach enables the efficient conversion of cellulose to water-soluble oligosaccharides, offering a sustainable method for biomass utilization and recycling (Levi et al., 2016).

Biochemical Research

In biochemical research, morpholin-2-yl-phosphinic acids, which share structural similarities with the compound , have been identified as potent GABA(B) receptor antagonists in rat brain. These findings highlight the potential of such compounds in exploring neurotransmitter systems and developing novel therapeutic strategies for neurological disorders (Ong et al., 1998).

Pharmacological Research

Cobalt-catalyzed, aminoquinoline-directed functionalization of phosphinic amide sp2 C-H bonds has been demonstrated using arylphosphinic acid aminoquinoline amides, leading to the synthesis of ortho-functionalized P,P-diarylphosphinic acids. This method paves the way for the development of novel pharmacophores and drug discovery (Nguyen et al., 2016).

Propriétés

IUPAC Name |

morpholin-4-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-3-12-1-4-13-5-2-12/h1-2,4-5H,3,6-11H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKNIUWCQRUWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CP(=O)(CCC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)